1-(4-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
1-(4-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a methoxyphenyl group, a morpholinyl group, and a pyridazinyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves the reaction of 4-methoxyaniline with 3-(6-morpholin-4-ylpyridazin-3-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biology: Explored for its effects on cellular processes and pathways, including its potential as an inhibitor of specific enzymes or signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action would depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Other Urea Derivatives: Compounds with similar urea linkages and aromatic substituents, which may exhibit comparable biological activities and chemical properties.
Uniqueness
1-(4-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to the specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H23N5O3/c1-29-19-7-5-17(6-8-19)23-22(28)24-18-4-2-3-16(15-18)20-9-10-21(26-25-20)27-11-13-30-14-12-27/h2-10,15H,11-14H2,1H3,(H2,23,24,28) |
InChI Key |
FLXFZDVJGNXKGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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